

Characterization of Flutamide impurity B (4'-Nitro-3'-(trifluoromethyl)acetanilide)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4'-Nitro-3'-(trifluoromethyl)acetanilide
Cat. No.:	B133661

[Get Quote](#)

Characterization of Flutamide Impurity B: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of Flutamide impurity B, chemically known as **4'-Nitro-3'-(trifluoromethyl)acetanilide**. It offers a comparative analysis with impurities found in other nonsteroidal anti-androgen drugs, supported by available experimental data and detailed analytical methodologies. This document is intended to assist researchers and professionals in drug development and quality control in understanding and managing impurities in anti-androgen therapies.

Introduction to Flutamide and its Impurities

Flutamide is a non-steroidal anti-androgen drug primarily used in the treatment of prostate cancer.^{[1][2]} It functions by competitively inhibiting the androgen receptor, thereby preventing androgens like testosterone from binding and stimulating the growth of prostate cancer cells.^[1] The synthesis and degradation of Flutamide can lead to the formation of various impurities, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. One such critical impurity is Flutamide impurity B.

Flutamide Impurity B (**4'-Nitro-3'-(trifluoromethyl)acetanilide**) is a known process-related impurity of Flutamide.^[3] Its presence in the final drug product is strictly regulated by pharmacopeial standards.

Physicochemical Properties

A summary of the known physicochemical properties of Flutamide impurity B is presented in Table 1. For comparison, properties of the parent drug, Flutamide, are also included.

Property	Flutamide Impurity B	Flutamide
IUPAC Name	N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide	2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Synonyms	Flutamide Related Compound B, 4'-Nitro-3'-(trifluoromethyl)acetanilide	Eulexin, Sch 13521
CAS Number	393-12-4	13311-84-7
Molecular Formula	C ₉ H ₇ F ₃ N ₂ O ₃ ^[4]	C ₁₁ H ₁₁ F ₃ N ₂ O ₃ ^[5]
Molecular Weight	248.16 g/mol ^[4]	276.21 g/mol ^[5]
Melting Point	108 °C or 123 °C ^{[6][7]}	111.5-112.5 °C ^[5]
Solubility	DMSO (Slightly), Methanol (Slightly) ^[6]	9.45 mg/L in water ^[5]

Note: Conflicting data exists for the melting point of Flutamide Impurity B, with sources reporting either 108 °C or 123 °C.

Analytical Characterization

The identification and quantification of Flutamide impurity B are crucial for the quality control of Flutamide. Various analytical techniques are employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the separation and quantification of Flutamide and its impurities.

[1]

Experimental Protocol (General Method for Flutamide and Impurities):

- Column: Reversed-phase C8 or C18 column (e.g., Knauer Eurosphere C8, 150 mm x 4.6 mm, 5 μ m).[8]
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 29% (v/v) methanol, 38% (v/v) acetonitrile, and 33% (v/v) potassium dihydrogen phosphate buffer (50 mM), pH 3.2).[8] Another reported mobile phase is 0.05 M phosphate buffer pH 4.0 - acetonitrile (50:50, v/v). [9]
- Flow Rate: 1.0 mL/min.[8]
- Detection: UV detection at a wavelength of 226.4 nm or 240 nm.[8][9]
- Injection Volume: 25 μ L.[8]

This method is capable of separating Flutamide from its impurities, allowing for their individual quantification.

Spectroscopic Techniques

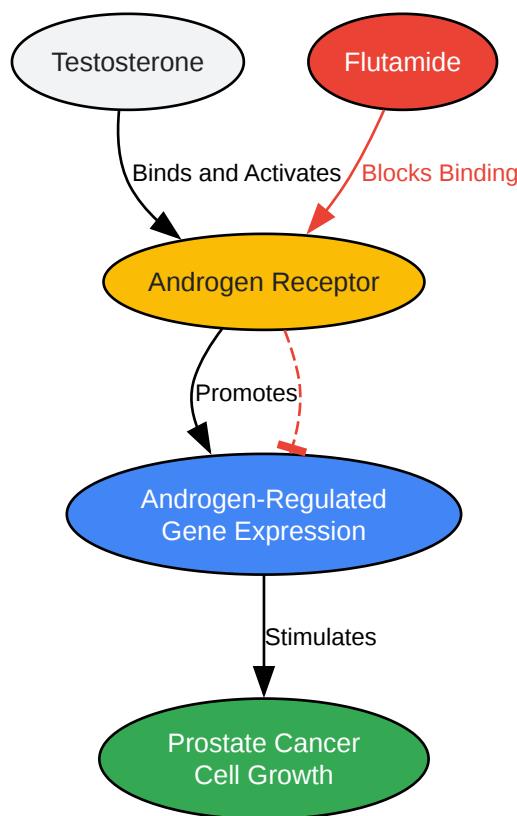
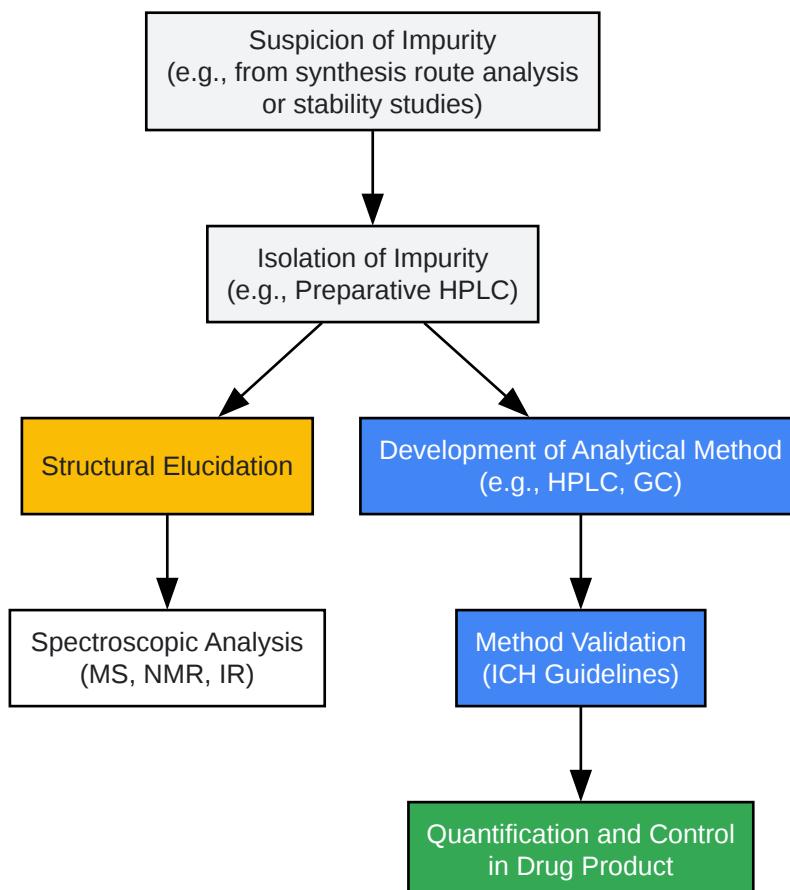
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for the structural elucidation of impurities.

- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity, aiding in its identification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed information about the chemical structure of the impurity, confirming the arrangement of atoms within the molecule.

While specific spectral data for Flutamide Impurity B is not widely available in public literature, commercial suppliers of this reference standard confirm its characterization using these techniques.[4]

Comparison with Other Anti-Androgen Impurities

A comparison of Flutamide impurity B with known impurities of other non-steroidal anti-androgen drugs provides a broader context for impurity profiling in this therapeutic class.



Drug	Common Impurities	Analytical Techniques for Impurity Profiling
Bicalutamide	Process-related impurities (e.g., Bicalutamide EP Impurity A, B, C, D, etc.), degradation products, and stereoisomeric variants.[1][10]	HPLC, LC-MS, GC, UV-Vis Spectroscopy, ICP-MS.[10]
Nilutamide	Process-related impurities (e.g., Nilutamide impurity A, B, C, D).[11][12]	HPLC, LC-MS.
Enzalutamide	Process-related impurities (e.g., Enzal-2, Enzal-2A) and degradation products.[13][14]	UHPLC, LC-MS, NMR.[13][15]

The analytical strategies for impurity profiling across these drugs are broadly similar, relying heavily on chromatographic separation coupled with spectroscopic identification.

Visualizing Experimental Workflows and Pathways

Logical Workflow for Impurity Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity like Flutamide impurity B.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. scribd.com [scribd.com]
- 3. veeprho.com [veeprho.com]
- 4. Flutamide EP Impurity B | CAS Number 393-12-4 [klivon.com]
- 5. Flutamide | C11H11F3N2O3 | CID 3397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4'-NITRO-3'-(TRIFLUOROMETHYL)ACETANILIDE CAS#: 393-12-4 [m.chemicalbook.com]
- 7. 4-NITRO-3-(TRIFLUOROMETHYL)ACETANILIDE | 393-12-4 | INDOFINE Chemical Company [indofinechemical.com]
- 8. A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. latamjpharm.org [latamjpharm.org]
- 10. veeprho.com [veeprho.com]
- 11. bocsci.com [bocsci.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. veeprho.com [veeprho.com]
- 15. Quantitative Study of Impurities in Enzalutamide and Identification, Isolation, Characterization of Its Four Degradatio... [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [Characterization of Flutamide impurity B (4'-Nitro-3'-(trifluoromethyl)acetanilide)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b133661#characterization-of-flutamide-impurity-b-4-nitro-3-trifluoromethyl-acetanilide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com